

In-Depth Technical Guide: (Z)-Aldosecologanin (Centaurosode) - CAS Number 82474-97-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Aldosecologanin
(Centaurosode)

Cat. No.: B15146024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the secoiridoid glycoside (Z)-Aldosecologanin, also known as Centaurosode, corresponding to CAS number 82474-97-3. This document collates the available scientific research on its biochemical properties and biological activities, with a focus on its potential therapeutic applications. Quantitative data from primary studies are presented in a structured format, and a detailed experimental protocol for one of its key bioactivities is provided. Due to the limited specific research on this compound, this guide also contextualizes its activities within the broader class of secoiridoid glycosides.

Chemical Identity

- CAS Number: 82474-97-3
- Synonyms: (Z)-Aldosecologanin, Centaurosode
- Chemical Class: Secoiridoid Glycoside
- Natural Sources: Primarily isolated from plants of the Gentianaceae and Caprifoliaceae families, including species such as *Lonicera japonica* (Japanese honeysuckle).

Research Applications and Biological Activities

(Z)-Aldosecologanin has demonstrated noteworthy biological activities in preclinical studies, suggesting its potential in the development of novel therapeutic agents. The primary research applications are centered on its anti-inflammatory and anti-diabetic properties.

Anti-inflammatory Activity

(Z)-Aldosecologanin has been shown to possess anti-inflammatory properties. One study reported its ability to inhibit the release of β -glucuronidase from rat polymorphonuclear leukocytes when induced by platelet-activating factor (PAF). This inhibitory action suggests potential applications in inflammatory conditions where lysosomal enzyme release contributes to tissue damage.

α -Glucosidase Inhibitory Activity

Research has highlighted the potent α -glucosidase inhibitory activity of (Z)-Aldosecologanin. α -Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. The strong inhibitory effect of (Z)-Aldosecologanin on this enzyme indicates its potential as a natural anti-diabetic agent.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of (Z)-Aldosecologanin.

Biological Activity	Assay	Target	Test System	IC50 Value	Reference
Anti-inflammatory	Inhibition of β -glucuronidase release	β -Glucuronidase	Rat Polymorphonuclear Leukocytes (PMNs) stimulated with Platelet-Activating Factor (PAF)	25.10 $\mu\text{mol}\cdot\text{L}^{-1}$	[1]
Anti-diabetic	α -Glucosidase Inhibition	α -Glucosidase	in vitro enzymatic assay	0.62 \pm 0.14 mM	[2]

Experimental Protocols

α -Glucosidase Inhibitory Assay (In Vitro)

This protocol is a representative method for determining the α -glucosidase inhibitory activity of a test compound like (Z)-Aldosecologanin.

5.1.1 Materials and Reagents

- α -Glucosidase enzyme from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- 50 mM Phosphate buffer (pH 6.8)
- 1 M Sodium carbonate (Na_2CO_3) solution
- Test compound ((Z)-Aldosecologanin) dissolved in a suitable solvent (e.g., DMSO)
- Acarbose (positive control)
- 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

5.1.2 Assay Procedure

- Prepare a solution of α -glucosidase enzyme (e.g., 2 U/mL) in phosphate buffer.
- Prepare a 1 mM solution of the substrate pNPG in phosphate buffer.
- Prepare various concentrations of the test compound, (Z)-Aldosecologanin, and the positive control, acarbose.
- In a 96-well microplate, add 20 μ L of the test compound solution at different concentrations to the respective wells.
- To each of these wells, add the α -glucosidase enzyme solution and incubate the mixture at 37°C for 5 minutes.
- Initiate the enzymatic reaction by adding 20 μ L of the 1 mM pNPG substrate solution to all wells.
- Incubate the microplate at 37°C for 20 minutes.
- Terminate the reaction by adding 50 μ L of 1 M sodium carbonate solution to each well.
- Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the following formula: % Inhibition = $[(A_c - A_s) / A_c] * 100$ Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and test compound).
- The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of (Z)-Aldosecologanin.[3][4]

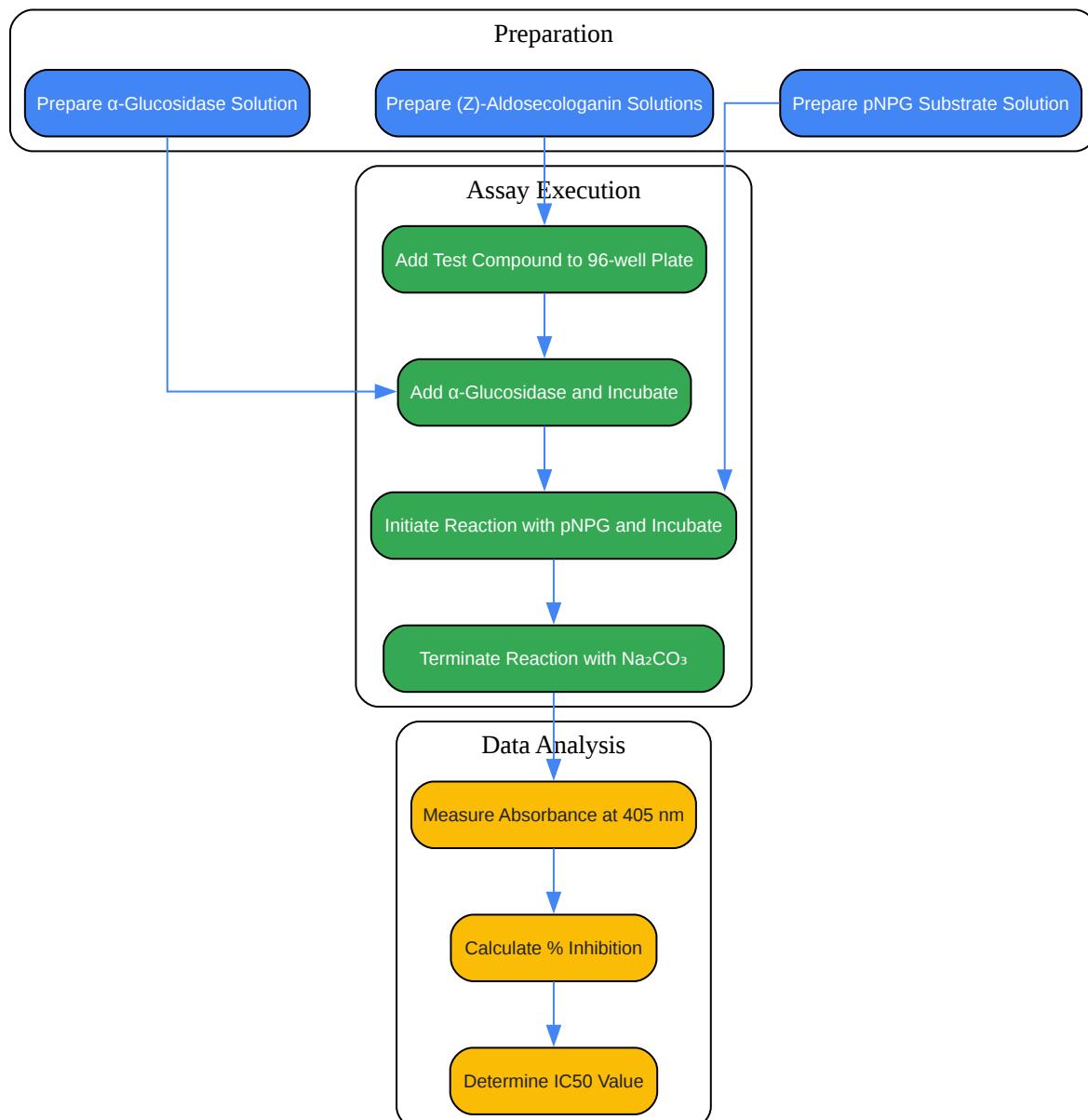
β -Glucuronidase Release Inhibition Assay

A specific, detailed protocol for the study that generated the IC₅₀ value for (Z)-Aldosecologanin is not readily available in the reviewed literature. However, the general principle of such an assay involves the following steps:

- Isolation and preparation of polymorphonuclear leukocytes (PMNs) from a suitable animal model (e.g., rat).
- Pre-incubation of the PMNs with various concentrations of the test compound ((Z)-Aldosecologanin).
- Stimulation of the PMNs with a pro-inflammatory agent, in this case, platelet-activating factor (PAF), to induce the release of lysosomal enzymes, including β -glucuronidase.
- Centrifugation of the cell suspension to separate the cells from the supernatant containing the released enzymes.
- Quantification of the β -glucuronidase activity in the supernatant, typically by measuring the hydrolysis of a specific substrate (e.g., p-nitrophenyl- β -D-glucuronide) spectrophotometrically.
- Calculation of the percentage inhibition of enzyme release at different concentrations of the test compound to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by (Z)-Aldosecologanin have not yet been fully elucidated in the available scientific literature.


Inferred Anti-inflammatory Mechanism

As a secoiridoid glycoside, the anti-inflammatory activity of (Z)-Aldosecologanin may be attributed to the modulation of key inflammatory signaling pathways. Many secoiridoids are known to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF- α and interleukins. This is often achieved through the downregulation of the NF- κ B and MAPK signaling pathways. However, specific studies confirming these mechanisms for (Z)-Aldosecologanin are required.

α-Glucosidase Inhibition Mechanism

The mechanism of α -glucosidase inhibition by compounds like (Z)-Aldosecologanin is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed into glucose.^{[5][6]} This slows down carbohydrate digestion and absorption in the small intestine.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro α -glucosidase inhibitory assay.

Conclusion

(Z)-Aldosecologanin (Centaurosido) is a promising natural compound with demonstrated anti-inflammatory and potent α -glucosidase inhibitory activities. The available data suggests its potential for further investigation as a lead compound in the development of treatments for inflammatory conditions and type 2 diabetes. However, further research is necessary to fully elucidate its mechanisms of action, specific signaling pathways, and its efficacy and safety in *in vivo* models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of CAS number 82474-97-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cjmcpu.com [cjmcpu.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro α -glucosidase inhibitory assay [protocols.io]
- 4. In vitro α -glucosidase inhibitory assay [protocols.io]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables | MDPI [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (Z)-Aldosecologanin (Centaurosido) - CAS Number 82474-97-3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15146024#cas-number-82474-97-3-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com